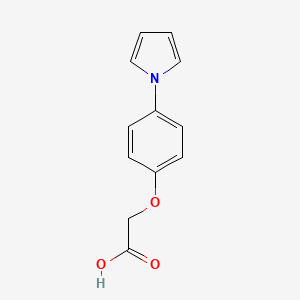

(4-Pyrrol-1-yl-phenoxy)-acetic acid

Description

Contextualization within Phenoxyacetic Acid Chemical Space

Phenoxyacetic acids are a well-established class of organic compounds characterized by a carboxylic acid group linked to a benzene (B151609) ring through an ether linkage. jetir.org This structural motif is the backbone for a wide array of commercially significant molecules. The most prominent examples are phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), which have been instrumental in modern agriculture since their introduction in the mid-20th century. wikipedia.orgwikipedia.org

The general synthesis of phenoxyacetic acids often involves the reaction of a phenol (B47542) with chloroacetic acid in the presence of a base. nih.gov (4-Pyrrol-1-yl-phenoxy)-acetic acid fits squarely within this chemical space, with the defining feature being the substitution of a pyrrole (B145914) group at the 4-position of the phenoxy ring. This addition of a heterocyclic component significantly alters the electronic and steric properties of the parent phenoxyacetic acid structure, opening up new avenues for biological activity and material applications. Research into derivatives of phenoxyacetic acid has revealed a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antimycobacterial properties. nih.govmdpi.com

Significance of Pyrrole Heterocycles in Contemporary Chemical Biology

Pyrrole is a five-membered aromatic heterocycle that is a fundamental building block in a vast number of natural products and synthetic molecules with profound biological importance. It is a key component of essential life molecules such as heme in hemoglobin and chlorophyll. The pyrrole ring is also found in various pharmaceuticals and materials, underscoring its versatility in organic and medicinal chemistry.

The electron-rich nature of the pyrrole ring makes it a reactive component in various chemical transformations and a key interaction motif in biological systems. Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This broad biological profile has made the pyrrole scaffold a privileged structure in drug discovery, with researchers continuously exploring new derivatives for therapeutic applications. jetir.org The incorporation of a pyrrole moiety into the phenoxyacetic acid structure in this compound is a strategic design element aimed at leveraging these well-documented biological activities.

Overview of Current Research Trajectories and Scope of the Compound

While research specifically focused on this compound is still emerging, current investigations into its derivatives provide significant insight into its potential applications. A notable area of exploration is in the development of novel antitubercular agents. A recent study detailed the synthesis of a series of N'-(2-(substituted-phenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides. plos.org These compounds, which are derivatives of the core this compound structure, were designed as potential dual inhibitors of enoyl ACP reductase and dihydrofolate reductase, two key enzymes in Mycobacterium tuberculosis. plos.org

The synthesis of these derivatives involved the reaction of 4-pyrrol-1-yl benzoic acid hydrazide with various substituted phenoxyacetic acids. plos.org The findings from this research suggest that the this compound scaffold is a promising starting point for the development of new therapeutics. The availability of this compound from chemical suppliers further facilitates its exploration in various research applications. georganics.sk Other related research has focused on pyrrolyl pyrazoline carbaldehydes as potential enoyl-ACP reductase inhibitors for antitubercular activity, further highlighting the interest in pyrrole-containing compounds for this therapeutic area. nih.gov

Historical Perspectives on Related Aromatic Acid Derivatives

The history of aromatic acid derivatives is rich and has had a profound impact on science and society. The journey of phenoxyacetic acids began with the discovery of their plant growth-regulating properties, which led to the "chemical era" of weed control in agriculture. caws.org.nz The introduction of 2,4-D in 1945 revolutionized farming by providing a selective and efficient method for controlling broadleaf weeds in cereal crops. wikipedia.orgebsco.com This discovery was a direct result of research into synthetic auxins, plant hormones that regulate growth. wikipedia.org

Prior to the advent of modern herbicides, weed control was a labor-intensive and costly aspect of agriculture. ebsco.com The development of phenoxyacetic acid herbicides dramatically increased agricultural productivity and efficiency. researchgate.net Beyond agriculture, aromatic carboxylic acids have a long history in pharmaceuticals. Aspirin (acetylsalicylic acid), a simple aromatic carboxylic acid, is one of the most well-known and widely used drugs for its analgesic and anti-inflammatory properties. numberanalytics.com The carboxylate moiety is a key functional group in numerous drugs, although its properties can sometimes present challenges in drug development, leading to the exploration of bioisosteres. nih.gov The continued development of new aromatic acid derivatives, such as this compound, builds upon this extensive history, aiming to harness their diverse chemical and biological potential for new applications. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-pyrrol-1-ylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(15)9-16-11-5-3-10(4-6-11)13-7-1-2-8-13/h1-8H,9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFJZQQWIHMCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigations into the Biological Activities of 4 Pyrrol 1 Yl Phenoxy Acetic Acid and Its Analogs

Antimicrobial Activity Studies

The antimicrobial potential of compounds derived from or analogous to (4-Pyrrol-1-yl-phenoxy)-acetic acid has been a subject of significant scientific inquiry. Researchers have explored their efficacy against a spectrum of microbial pathogens, including bacteria and fungi.

Several studies have highlighted the antibacterial properties of pyrrole (B145914) derivatives. For instance, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives demonstrated promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with efficacy comparable or superior to the standard antibiotic tetracycline. The presence of electron-withdrawing groups on the phenyl ring was found to enhance the antibacterial potential. mdpi.com Similarly, newly synthesized pyrrole derivatives have shown potent antibacterial effects against both Escherichia coli (a Gram-negative bacterium) and S. aureus (a Gram-positive bacterium). mdpi.com

In a study focused on Calix researchgate.netpyrrole derivatives, significant antibacterial activity was observed against Staphylococcus aureus, Streptococcus mutans, and E. coli. The inhibitory action, measured by inhibition zones and Minimum Inhibitory Concentration (MIC), was found to be concentration-dependent. Notably, some of these derivatives exhibited greater efficacy than the standard antibiotic, ampicillin. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrrole Analogs

| Compound/Analog | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Calix researchgate.netpyrrole derivative (Cpd3) | Staphylococcus aureus | Inhibition Zone | Up to 19.5 mm | mdpi.com |

| Calix researchgate.netpyrrole derivative (Cpd3) | E. coli, S. aureus, S. mutans | MIC | Lowest among tested derivatives | mdpi.com |

| Pyrrole-thiazole derivative (3d) | E. coli | Activity | Equipotent to Ciprofloxacin at 100 µg/mL | mdpi.com |

The search for new antitubercular agents has led to the investigation of various pyrrole-containing scaffolds. Analogs of this compound have emerged as a promising class of compounds. A study on N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides, which are structurally related to the target compound, revealed significant antitubercular properties. acs.org These compounds were synthesized and evaluated as potential dual inhibitors of enoyl ACP reductase and dihydrofolate reductase, crucial enzymes in Mycobacterium tuberculosis. acs.org

Furthermore, research into pyrrole-2-carboxamides has identified potent anti-TB agents. Structure-activity relationship studies indicated that the introduction of electron-withdrawing substituents on the pyrrole ring and bulky groups on the carboxamide enhanced the antimycobacterial activity, with most compounds showing a Minimum Inhibitory Concentration (MIC) of less than 0.016 μg/mL. semanticscholar.org Another study highlighted a series of pyrrole-thiazolidin-4-one conjugates, with two compounds demonstrating an MIC of 0.5 μg/mL against M. tuberculosis H37Rv. malariaworld.org

Table 2: Antitubercular Activity of Selected Pyrrole Analogs

| Compound/Analog | Mycobacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | M. tuberculosis (GFP reporter strain) | MIC90 | 0.488 µM | nih.gov |

| Pyrrole-2-carboxamide (Compound 32) | Drug-resistant M. tuberculosis | Activity | Excellent in vivo efficacy | semanticscholar.org |

| Pyrrole-thiazolidin-4-one conjugate (10a and 10k) | M. tuberculosis H37Rv | MIC | 0.5 µg/mL | malariaworld.org |

Pyrrole derivatives have also been investigated for their ability to combat fungal infections. A series of novel pyrrole compounds demonstrated significant antifungal activity against Aspergillus niger and Candida albicans. mdpi.com In particular, a derivative containing a 4-hydroxyphenyl ring was found to be highly active against C. albicans, suggesting this structural feature is important for its antifungal effect. mdpi.com

In a study focused on agricultural applications, 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid derivatives, which share the phenoxyacetic acid moiety, were tested against a range of phytopathogenic and saprophytic fungi. Several of these compounds were effective in inhibiting the growth of Sclerotinia sclerotiorum, a plant pathogenic fungus, at a concentration of 200 mg/L. Some compounds also exhibited broad-spectrum activity against multiple fungal species. nih.gov

Table 3: Antifungal Activity of Selected Analogs

| Compound/Analog | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrrole-thiazole derivative (3c) | Candida albicans | Activity | Highly active compared to Clotrimazole at 100 µg/mL | mdpi.com |

| 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid derivative (Compound 53, 54, 78) | Various phytopathogenic and saprophytic fungi | Activity | Non-specific activity against several fungi | nih.gov |

Antiparasitic and Antimalarial Research

The global health challenge posed by parasitic diseases, including malaria, necessitates the continuous search for new and effective therapeutic agents. Compounds containing pyrrole and phenoxy moieties have been explored for their potential in this area.

The fight against malaria has seen the investigation of diverse chemical scaffolds. While direct studies on this compound are limited, research on analogous structures provides valuable insights. For instance, prodiginines, which are oligopyrrole red-pigmented compounds, have demonstrated potent in vitro activity against Plasmodium falciparum, with IC50 values in the nanomolar range. nih.gov

In a different study, 4-phenoxy-2-trichloromethylquinazolines were synthesized and evaluated for their antiplasmodial activity against the multi-resistant W2 strain of P. falciparum. A lead compound from this series displayed an IC50 value of 1.1 µM. Furthermore, a series of pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives showed high potency against four clones of P. falciparum and were also highly active against Plasmodium berghei in a mouse model, with some derivatives achieving 100% cure at low doses.

Table 4: Antimalarial Activity of Selected Analogs

| Compound/Analog | Parasite Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Natural Prodiginines | Plasmodium falciparum | IC50 | 1.7-8.0 nM | nih.gov |

| 4-phenoxy-2-trichloromethylquinazoline (Molecule 7) | P. falciparum (W2 strain) | IC50 | 1.1 µM | |

| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivative (3a) | P. falciparum (4 clones) | IC50 | ~0.01 ng/ml | |

| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivative | P. berghei | Cure Rate | 100% at doses from <0.1 to 220 mg/kg |

The investigation of pyrrole-based compounds extends to other parasitic organisms beyond Plasmodium. Research on 2,5-bis(4-guanylphenyl)pyrroles has indicated antiprotozoal activity. Furthermore, a review of indole (B1671886) derivatives, which share the five-membered nitrogen-containing heterocyclic ring with pyrroles, has shown that some of these compounds exhibit inhibitory activity against Trypanosoma brucei and Leishmania species, with IC50 values in the nanomolar range for some derivatives against both types of parasites.

Phenoxazine derivatives have also been shown to possess potent antiprotozoal activity against Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Leishmania donovani in vitro. While these compounds are not direct analogs of this compound, they contain the phenoxy structural element and demonstrate the potential of this chemical space in the development of broad-spectrum antiparasitic agents. However, specific data on the activity of close analogs of this compound against these other parasitic organisms is limited in the currently available literature.

Enzyme Inhibition Profiles

The inhibitory potential of this compound and its derivatives has been evaluated against a diverse array of enzymes, revealing a broad spectrum of biological activity. The following sections detail the specific inhibitory profiles against Dihydrofolate Reductase (DHFR), Enoyl-ACP Reductase, Aldose Reductase, Cyclooxygenase (COX) isozymes, Carbonic Anhydrases, and other notable enzyme targets.

Dihydrofolate Reductase (DHFR) Inhibition

Analogs of this compound have been identified as inhibitors of Dihydrofolate Reductase (DHFR), a crucial enzyme in the synthesis of nucleic acids and amino acids. Specifically, studies have focused on N'-(2-(substituted-phenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted-phenoxy)acetyl)benzohydrazides. These compounds are synthesized from substituted phenoxy acetic acids, highlighting a direct structural link to the parent compound. Research has demonstrated that these analogs can exhibit dual inhibition, targeting both DHFR and other enzymes simultaneously. This dual-targeting capability is a significant area of interest in the development of novel therapeutic agents.

Enoyl ACP Reductase Inhibition

In conjunction with DHFR inhibition, the aforementioned benzohydrazide (B10538) analogs of this compound have also been shown to inhibit Enoyl-Acyl Carrier Protein (ACP) Reductase. This enzyme is a key player in the bacterial fatty acid synthesis pathway, making it an attractive target for the development of new antibacterial agents. The ability of these compounds to inhibit both DHFR and Enoyl-ACP Reductase underscores the potential for this chemical scaffold to be developed into multi-target antibacterial drugs.

Aldose Reductase Inhibition and Anti-Glycation Effects

A close structural analog, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, has been synthesized and evaluated for its effects on Aldose Reductase and protein glycation. nih.gov Research has confirmed that this compound is an effective inhibitor of the aldose reductase enzyme. nih.gov Aldose reductase is implicated in the pathogenesis of diabetic complications, and its inhibition is a key therapeutic strategy.

Furthermore, the same analog was found to inhibit the non-enzymatic glycation of proteins. nih.gov The glycation process leads to the formation of advanced glycation end-products (AGEs), which contribute to the long-term complications of diabetes. The dual action of inhibiting aldose reductase and preventing protein glycation suggests that compounds based on this pyrrol-yl-acetic acid scaffold could be valuable in addressing the multifaceted nature of diabetic complications.

Cyclooxygenase (COX) Isozyme Inhibition (e.g., COX-2 selectivity)

The phenoxy-acetic acid moiety is a key pharmacophore in a number of selective Cyclooxygenase-2 (COX-2) inhibitors. Various derivatives have been synthesized and shown to possess potent anti-inflammatory properties by selectively inhibiting the COX-2 isozyme over COX-1. This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

For instance, a series of pyrazoline-phenoxyacetic acid derivatives were synthesized and evaluated for their COX inhibitory activity. Several of these compounds demonstrated potent COX-2 inhibition with IC50 values in the nanomolar range and high selectivity indices. Similarly, other novel phenoxy acetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors, with some compounds showing significant anti-inflammatory effects in vivo. The inhibitory activities of some of these analogous compounds are presented in the table below.

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Pyrazoline-phenoxyacetic acid derivatives | COX-2 | 0.03 | 196.9 - 365.4 |

| Novel phenoxy acetic acid derivatives | COX-2 | 0.06 - 0.09 | Not specified |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 / COX-2 | Similar to Meloxicam | Not specified |

Carbonic Anhydrase Inhibition

The potential for pyrrole-containing compounds to act as carbonic anhydrase (CA) inhibitors has also been explored. A study on new dihydro-pyrrol-2-one compounds, which feature dual sulfonamide groups, revealed potent inhibition against several human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and hCA XII. The inhibition constants (Ki) for these compounds were in the low nanomolar range for the most sensitive isoforms. While these compounds are not direct analogs of this compound, the findings highlight the potential of the pyrrole moiety to be incorporated into effective carbonic anhydrase inhibitors.

Other Enzyme Target Modulations (e.g., acetylcholinesterase, tyrosinase)

The versatility of the pyrrole scaffold extends to the inhibition of other key enzymes. Research into a series of 1,3-diaryl-pyrrole derivatives has demonstrated selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.govfrontiersin.org One of the most potent compounds in this series exhibited an IC50 value of 1.71 µM for BChE, with no significant inhibition of AChE. frontiersin.org This selectivity is noteworthy in the context of developing therapies for neurodegenerative diseases where the roles of AChE and BChE may differ.

In the realm of tyrosinase inhibition, various heterocyclic compounds are being investigated for their potential to modulate melanin (B1238610) production. While direct studies on this compound are not prominent, the broader class of compounds containing pyrrole and other heterocyclic rings has shown promise. For example, some 3-hydroxy-1H-pyrrol-2(5H)-one derivatives have been reported to inhibit tyrosinase with IC50 values in the micromolar range. mdpi.com This suggests that the pyrrole core could be a useful component in the design of new tyrosinase inhibitors.

Anti-inflammatory Research (excluding clinical human trials)

The pyrrole heterocycle is a recognized scaffold in medicinal chemistry, present in numerous pharmacologically active compounds, including anti-inflammatory agents. mdpi.com Research into this compound and its structural analogs has revealed significant anti-inflammatory properties in preclinical models. These studies often focus on the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2), and the modulation of inflammatory mediators.

A study on a related pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in Wistar rats. mdpi.comnih.gov In this model, which mimics the clinical efficacy of anti-inflammatory agents, repeated administration of the compound significantly inhibited paw edema at all measured time points. mdpi.comnih.gov Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comnih.gov The study also noted a marked elevation of the anti-inflammatory cytokine TGF-β1, suggesting an immunomodulatory mechanism of action. mdpi.comnih.gov

Other research has focused on phenoxyacetic acid derivatives as selective COX-2 inhibitors. mdpi.comnih.gov COX-2 is a key enzyme that converts arachidonic acid into prostaglandins, making it a significant target for inflammation treatment. mdpi.com Certain novel pyrazoline-phenoxyacetic acid derivatives have shown potent COX-2 inhibition with IC50 values as low as 0.03 µM. nih.gov In vivo testing of selected phenoxyacetic acid compounds in rats with carrageenan-induced paw edema showed a significant reduction in both paw thickness and weight. mdpi.com These compounds also effectively lowered the levels of inflammatory markers TNF-α and PGE-2. mdpi.com This body of research underscores the potential of the phenoxyacetic acid scaffold, particularly when combined with a pyrrole moiety, in developing new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of this compound Analogs in Preclinical Models

| Compound/Analog | Model System | Key Findings |

|---|---|---|

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (Wistar rats) | Significant edema inhibition at all time points after 14 days of treatment. mdpi.comnih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation (Wistar rats) | Significant decrease in serum TNF-α; significant increase in TGF-β1. mdpi.comnih.gov |

| Pyrazoline-phenoxyacetic acid derivatives (e.g., 6a, 6c) | In vitro COX-2 inhibition assay | Potent COX-2 inhibition with IC50 values of 0.03 µM. nih.gov |

| Phenoxyacetic acid derivatives (e.g., 5f, 7b) | Carrageenan-induced paw edema (Rats) | Inhibition of paw thickness up to 63.35%; reduction of paw weight up to 68.26%. mdpi.com |

Herbicidal Activity and Plant Growth Regulation

Phenoxyacetic acid derivatives are a well-established class of herbicides used to control broadleaf weeds. mdpi.com These compounds often function as synthetic auxins, a class of plant hormones that regulate growth and development. nih.gov At appropriate concentrations, they can induce uncontrolled and disorganized growth in susceptible plants, leading to their eventual death. The biological activity of these compounds is determined by their molecular structure, reactivity, and ability to penetrate plant tissues. mdpi.com

Analogs of this compound, specifically aryloxyphenoxypropionates (APPs), are known to be effective herbicides against grassy weeds. mdpi.com These herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. mdpi.com This enzyme is crucial for fatty acid synthesis, which is essential for building cell membranes and other vital components. Inhibition of ACCase disrupts these processes, leading to the death of the weed. mdpi.com

Research into novel quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate structure has yielded compounds with excellent herbicidal activity against various monocotyledonous weeds, such as Echinochloa crus-galli, Digitaria sanguinalis, and Setaria viridis. mdpi.com Similarly, newly synthesized 2-(4-aryloxyphenoxy)propionamides have shown promising herbicidal activities against weeds like Alopecurus aequalis and Setaria viridis in potting activity tests. The effectiveness of these compounds is often compared to commercial herbicides, and research continues to explore new derivatives to overcome weed resistance.

Table 2: Herbicidal Activity of Phenoxyacetic Acid Analogs

| Compound Class | Target Weeds | Mechanism of Action |

|---|---|---|

| Chlorinated phenoxyacetic acids | Broadleaf weeds | Synthetic Auxin mdpi.com |

| Aryloxyphenoxypropionates (APPs) | Grassy (monocotyledonous) weeds | Acetyl-CoA carboxylase (ACCase) inhibition mdpi.com |

| Quinazolin-4(3H)-one APP derivatives | E. crusgalli, D. sanguinalis, S. viridis, A. fatua | Presumed ACCase inhibition mdpi.com |

Material Science Applications: Corrosion Inhibition Potential

In material science, organic compounds are widely investigated for their ability to protect metals from corrosion, particularly in acidic environments. The effectiveness of these organic inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and aromatic rings in the molecule's structure.

A close analog of this compound, specifically 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO), has been synthesized and evaluated as a corrosion inhibitor for mild steel in a 1.0 M hydrochloric acid solution. researchgate.netjournal.fi The presence of the pyrrole ring, along with other heteroatoms and the phenyl group, makes it an effective candidate for surface adsorption.

Gravimetric weight loss studies showed that the inhibition efficiency of PMO increased with its concentration, reaching up to 95% at a concentration of 0.005 M. researchgate.netjournal.fi The adsorption of these molecules onto the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer film. researchgate.netjournal.fi Thermodynamic analysis suggested that the adsorption process involves both physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal surface. researchgate.netjournal.fi These findings highlight the potential of compounds containing the 4-(1H-pyrrol-1-yl)phenyl moiety to serve as effective corrosion inhibitors for metals in industrial applications. researchgate.netjournal.fi

Table 3: Corrosion Inhibition Efficiency of 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO) on Mild Steel in 1.0 M HCl

| Inhibitor Concentration (M) | Inhibition Efficiency (%IE) |

|---|---|

| 0.005 | 95% researchgate.netjournal.fi |

| 0.001 | (Data not specified, but lower than 95%) |

| 0.0005 | (Data not specified, but lower than 95%) |

Structure Activity Relationship Sar Studies for Pyrrole Phenoxyacetic Acid Scaffolds

Influence of Pyrrole (B145914) Ring Substitution Patterns on Biological Efficacy

The pyrrole ring is a fundamental component of the pyrrole-phenoxyacetic acid scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. bohrium.comnih.gov The nature, size, and position of substituents on the pyrrole ring can significantly impact the compound's interaction with its biological target.

Research into the antimalarial properties of pyrrolone derivatives, which share a structural similarity with the pyrrole core, has demonstrated the critical nature of pyrrole substituents. For instance, the removal of methyl groups from the pyrrole ring in certain antimalarial compounds led to a substantial decrease in activity, with a 20 to 25-fold loss of efficacy. acs.org Conversely, replacing these methyl groups with ethyl groups did not cause a significant change in activity, suggesting that a certain degree of lipophilicity or steric bulk at these positions is favorable for antimalarial action. acs.org The substitution of the pyrrole ring with other heterocyclic rings such as imidazole, pyrazole, triazole, thiazole, furan, or isoxazole (B147169) resulted in a dramatic reduction in activity, highlighting the unique importance of the pyrrole moiety itself. acs.org

In the context of anti-inflammatory agents, studies on pyrrole derivatives as dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors have also underscored the influence of pyrrole substituents. mdpi.com The introduction of different aryl groups at the N-1 position of the pyrrole ring was found to modulate the inhibitory activity against both enzymes. For example, the presence of a 4-chlorophenyl group at this position was associated with potent COX-2 inhibition. mdpi.com

Furthermore, in the development of anticancer agents, functionalized pyrrole scaffolds are recognized as important chemotypes for designing protein kinase inhibitors. mdpi.com The substitution pattern on the pyrrole ring can influence the binding affinity and selectivity of these compounds for their target kinases. nih.gov

The following table summarizes the effect of pyrrole ring substitutions on the antimalarial activity of a series of pyrrolone analogs.

| Compound | Pyrrole Ring B Substituents | Antimalarial Activity (EC50, μM) | Fold Change vs. Methylated Parent |

| Parent | 3,4-dimethyl | ~0.009 | - |

| 9a | H | ~0.18-0.225 | ~20-25x loss |

| 9b | H | ~0.18-0.225 | ~20-25x loss |

| 9c | 3,4-diethyl | No significant change | ~1x |

| 9e | Imidazole | Significant loss | ~20-1000x loss |

| 9f | Pyrazole | Significant loss | ~20-1000x loss |

| 9i | Thiazole | Significant loss | ~20-1000x loss |

| 9n | Furan | Significant loss | ~20-1000x loss |

Data adapted from a study on pyrrolone antimalarials. acs.org

Role of the Phenoxy Group and its Substituents in Activity Modulation

In the realm of selective COX-2 inhibitors, research has shown that substitutions on the phenoxy ring can dramatically enhance inhibitory potency. mdpi.com For instance, the introduction of a bromine atom at the para-position of the phenoxy ring in a series of phenoxyacetic acid derivatives resulted in a substantial increase in COX-2 inhibitory activity compared to the unsubstituted analogs. mdpi.com Specifically, para-chloro substitution on the phenyl ring of a related series of compounds also demonstrated superior inhibitory effects. mdpi.com This suggests that electron-withdrawing groups at the para-position of the phenoxy ring are beneficial for this particular biological activity.

The following table illustrates the impact of phenoxy group substitution on the COX-2 inhibitory activity of a series of phenoxyacetic acid derivatives.

| Compound | Substitution on Phenoxy Ring | COX-2 Inhibition (IC50, μM) |

| 5a | H | 0.97 |

| 5d | 4-Bromo | 0.08 |

| 5f | 4-Bromo, with para-chloro on another phenyl ring | 0.06 |

| 7a | H | 0.13 |

| 7b | 4-Bromo | 0.06 |

| 10a | H | - |

| 10d | 4-Bromo | 0.08 |

Data adapted from a study on selective COX-2 inhibitors. mdpi.com

Furthermore, studies on other biological targets have also highlighted the importance of the phenoxy moiety. In a series of leukotriene A4 hydrolase inhibitors, the 4-phenylphenoxy group was identified as a key structural feature for potent inhibition. nih.gov The nature and position of substituents on the phenyl ring of phenoxyacetic acid derivatives have been shown to be critical for their antimycobacterial and anticonvulsant activities. jetir.org The chromatographic behavior of phenoxyacetic acids is also significantly affected by the nature of the substituents on the phenoxy ring, which can provide insights into their physicochemical properties and potential biological interactions. rsc.org

Importance of the Acetic Acid Moiety for Specific Biological Effects

The carboxylic acid group of the acetic acid moiety is a key feature for the biological activity of many phenoxyacetic acid derivatives. jetir.org In the context of anticancer agents, the carbonyl group within the pyrrole molecule, which is structurally related to the acetic acid moiety in the broader class of compounds, is considered a key moiety with an important role in biological activity. mdpi.com The acidic nature of the acetic acid group can influence the compound's solubility, bioavailability, and its ability to interact with biological targets such as enzymes and receptors. ontosight.ai

Conformational and Stereochemical Contributions to Activity

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, can have a profound impact on its biological activity. For the pyrrole-phenoxyacetic acid scaffold, the relative orientation of the pyrrole, phenoxy, and acetic acid groups, as well as the presence of chiral centers, are critical determinants of efficacy.

The conformation of the phenoxyacetic acid portion of the molecule has been shown to be important for biological activity. Studies comparing phenoxyacetic acid with its isosteres, such as cinnamic acid and phenylpropionic acid, have revealed that the ability to adopt a co-planar configuration with the phenyl ring can be crucial for potency in certain contexts. nih.govacs.org The flexibility of the acetic acid side chain allows it to adopt different conformations, which can influence its interaction with the binding site of a target protein.

Stereochemistry also plays a significant role. The introduction of a chiral center, for example by adding a methyl group to the acetic acid moiety to form a 2-phenoxypropionic acid derivative, can lead to enantiomers with different biological activities. mdpi.com It is a well-established principle in medicinal chemistry that enzymes and receptors are chiral environments, and thus often exhibit stereochemical preference for one enantiomer over the other. mdpi.com This has been observed in various classes of drugs, where one enantiomer is significantly more active or has a different pharmacological profile than the other. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules and reducing the need for extensive experimental screening. sioc-journal.cnspringernature.com

The development of a QSAR model involves several key steps: the selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors that quantify various aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties), the use of statistical methods to build a model that correlates these descriptors with activity, and finally, the validation of the model to ensure its predictive power. researchgate.netmdpi.com

In the context of pyrrole-containing compounds, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied. For example, a CoMFA model was developed for a series of phenylpyrrole fungicides to understand the structural requirements for their activity against Rhizoctonia solani. sioc-journal.cn This model provided insights into the favorable and unfavorable steric and electrostatic interactions, which can be used to design new derivatives with improved antifungal activity. sioc-journal.cn

The general applicability of QSAR is broad, with models being developed for various biological endpoints, including enzyme inhibition, receptor binding, and toxicity. springernature.com For auxin-like molecules, which share some structural features with phenoxyacetic acids, QSAR approaches have been used to analyze the relationship between their electronic structure and biological activity. scispace.com

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. researchgate.net The identification of the key pharmacophoric features of the pyrrole-phenoxyacetic acid scaffold is crucial for understanding its interaction with biological targets and for designing new compounds with desired pharmacological profiles.

Based on SAR studies, the key pharmacophoric features of this scaffold can be summarized as follows:

The Pyrrole Ring: This heterocyclic ring is often a crucial component for activity. nih.govacs.org It can engage in various interactions with the target protein, including hydrogen bonding and hydrophobic interactions. The substituents on the pyrrole ring are critical for fine-tuning the biological efficacy. acs.orgmdpi.com

The Phenoxy Group: This aromatic group acts as a central scaffold, and its substitution pattern significantly influences activity. nih.govmdpi.com It can participate in π-π stacking and hydrophobic interactions within the binding site.

The Acetic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor, and its ability to exist in an ionized state at physiological pH allows for important electrostatic interactions with the target. mdpi.comdrugdesign.org

These pharmacophoric features collectively define the structural requirements for the biological activity of pyrrole-phenoxyacetic acid derivatives. By understanding these features, medicinal chemists can design new molecules that retain the essential interactions with the target while optimizing other properties such as potency, selectivity, and pharmacokinetics. researchgate.net

Mechanistic Elucidation at the Molecular Level

Identification and Validation of Molecular Targets

While direct studies on (4-Pyrrol-1-yl-phenoxy)-acetic acid are limited, research on structurally similar compounds provides valuable insights into its potential molecular targets. The phenoxyacetic acid scaffold is a common feature in molecules targeting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Derivatives of phenoxyacetic acid have been synthesized and evaluated as selective COX-2 inhibitors. The pyrrole (B145914) moiety, on the other hand, is present in various compounds designed to interact with a range of biological targets, including enzymes and receptors involved in metabolic and proliferative pathways.

Furthermore, compounds with a pyrrole core have been investigated as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. The structural features of this compound, combining both the phenoxyacetic acid and pyrrole motifs, suggest that it may interact with these or other related targets. The validation of these potential targets would require further experimental investigation, including binding assays and enzymatic activity studies.

Table 1: Potential Molecular Targets for this compound Based on Structurally Related Compounds

| Potential Target | Therapeutic Area | Rationale Based on Structural Analogs |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | The phenoxyacetic acid scaffold is a known pharmacophore for COX-2 inhibition. |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic Disorders | Indanylacetic acid derivatives with a phenoxy tail are potent PPAR agonists. |

| Aldose Reductase | Diabetic Complications | Pyrrol-1-yl-acetic acid derivatives have shown inhibitory activity against aldose reductase. |

| Enoyl-ACP Reductase and Dihydrofolate Reductase (DHFR) | Infectious Diseases | Certain pyrrole derivatives have been identified as dual inhibitors of these bacterial enzymes. |

| Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Pyrrole-based Schiff bases have been evaluated as dual inhibitors of MAO and AChE. |

Detailed Analysis of Ligand-Receptor Binding Interactions

The binding of this compound to its molecular targets is predicated on a combination of electrostatic and hydrophobic interactions, a common feature for ligands containing both polar and nonpolar moieties.

Based on the analysis of related compounds, the carboxylic acid group of this compound is expected to play a crucial role in anchoring the ligand within the active site of its target protein. This is often achieved through the formation of salt bridges or hydrogen bonds with positively charged or polar amino acid residues. The pyrrole and phenoxy rings likely engage in hydrophobic and aromatic stacking interactions with nonpolar residues in the binding pocket. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

For COX-2, selective inhibitors typically interact with a secondary pocket in the enzyme's active site. The phenoxy group of a ligand could potentially occupy this pocket, while the acetic acid moiety interacts with key residues such as Arg120 and Tyr355 at the top of the channel. In the case of PPARs, the acidic head group of ligands generally forms a network of hydrogen bonds with residues such as Ser289, His323, His449, and Tyr473 in the ligand-binding domain. The hydrophobic tail, in this case the pyrrol-phenoxy moiety, would then occupy a larger hydrophobic pocket.

Elucidation of Biological Pathways Modulated by the Compound

The modulation of specific biological pathways by this compound would be a direct consequence of its interaction with its molecular targets. Inhibition of COX-2 would lead to a reduction in the production of prostaglandins, key mediators of inflammation and pain. Agonism at PPARs would influence the expression of genes involved in lipid and glucose metabolism, suggesting a potential role in the management of metabolic syndrome. By inhibiting aldose reductase, the compound could interfere with the polyol pathway, which is associated with the development of diabetic neuropathy and retinopathy.

Strategies for Dual-Targeting and Multi-Target Inhibition

The development of single molecules that can modulate multiple targets is a growing area of interest in drug discovery. The scaffold of this compound presents opportunities for the design of dual-target or multi-target inhibitors. For instance, modifications to the pyrrole and phenoxy rings could be explored to simultaneously target different isoforms of PPARs or to combine COX inhibition with other anti-inflammatory mechanisms.

Research into related pyrrole derivatives has already demonstrated the feasibility of designing dual inhibitors. For example, novel pyrrole-based compounds have been synthesized and evaluated as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase for antibacterial applications, and as dual inhibitors of monoamine oxidase and acetylcholinesterase for the potential treatment of neurodegenerative diseases. These studies provide a framework for the rational design of derivatives of this compound with tailored multi-target activities.

Computational Chemistry and Molecular Modeling of Pyrrole Phenoxyacetic Acid Compounds

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a (4-pyrrol-1-yl-phenoxy)-acetic acid derivative, within the active site of a target protein.

Research has demonstrated the utility of molecular docking in evaluating new pyrrole-based compounds as potential therapeutic agents. For instance, studies on N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides, which share a similar structural framework, have used docking to elucidate their binding mechanisms against enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR). nih.govplos.org These simulations reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. In one study, the oxygen of a carbonyl group was shown to form hydrogen bonds with key residues in the active site, such as TYR158. nih.gov Similarly, docking studies on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides confirmed binding interactions with the active sites of both DHFR and enoyl ACP reductase. nih.gov

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the ligand's potency. Lower binding energy values typically indicate a more stable complex and potentially higher biological activity. asm.org These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

Table 1: Example Molecular Docking Results for Pyrrole-Phenoxyacetic Acid Derivatives Note: The data below is illustrative and compiled from various studies on related derivatives to demonstrate typical findings. The specific targets and compounds vary between studies.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 4h (an acetic acid analog) | Cyclooxygenase-2 (COX-2) | -9.8 (Predicted) | Not Specified |

| 5b (a benzoic acid analog) | Cyclooxygenase-1 (COX-1) | -8.9 (Predicted) | Not Specified |

| 3g (a benzohydrazide (B10538) derivative) | Enoyl-ACP Reductase | -8.5 | TYR158, NAD+ |

| 5b (a dimethyl pyrrole (B145914) derivative) | Dihydrofolate Reductase (DHFR) | -7.9 | ARG60, ARG32, GLN28 |

This table is for illustrative purposes and combines data points from related but distinct chemical series investigated in different research contexts.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds like this compound. nih.gov By calculating the electron density, DFT provides fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics. The B3LYP/6-311++G(d,p) level of theory is a common functional and basis set combination for such calculations on phenoxyacetic acid derivatives. mdpi.com

Understanding the distribution of electronic charge within a molecule is key to explaining its interactions and reactivity. Several DFT-based methods are used for this purpose:

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, orbital interactions, and intramolecular charge transfer. faccts.deresearchgate.net It examines interactions between filled orbitals of one part of a molecule and empty orbitals of another, quantifying their stabilization energy. This analysis can reveal hyperconjugative interactions, such as those between lone pair (LP) and antibonding (π*) orbitals, which contribute to molecular stability. ijcce.ac.ir For phenoxyacetic acids, NBO calculations have been used to determine atomic charges and analyze charge transfer within the molecule. nih.gov

CHelpG (Charges from Electrostatic Potentials using a Grid-based method): This method calculates atomic charges by fitting them to the molecular electrostatic potential at a series of points around the molecule. It provides a representation of how the molecule would be perceived by another approaching species.

Electrostatic Potential (ESP): The ESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For chlorine-substituted phenoxyacetic acids, ESP maps have shown that areas around the chlorine atoms are electrophilic, while the region of the aromatic ring becomes more nucleophilic, influencing the molecule's reactivity. mdpi.com

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energies of these orbitals are critical.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. ijcce.ac.ir For phenoxyacetic acid derivatives, the HOMO-LUMO gap helps to characterize the charge transfer interactions occurring within the molecules. researchgate.net

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity index, provide further quantitative measures of a molecule's reactivity. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for Phenoxyacetic Acid Derivatives Note: This table presents example data from DFT studies on related compounds to illustrate the concept.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-methyl-phenoxyacetic acid | -8.95 | -0.95 | 8.00 |

| 4-acetyl-phenoxyacetic acid | -9.62 | -1.90 | 7.72 |

| 4-tert-butyl-phenoxyacetic acid | -8.84 | -0.87 | 7.97 |

Data adapted from a comparative study on substituted phenoxyacetic acids. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation tracks the trajectory of a system, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the nature of their interactions in a more realistic, solvated environment. researchgate.net

For pyrrole derivatives, MD simulations have been used to assess the stability of complexes predicted by docking. researchgate.netnih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions in the protein backbone or ligand over the course of the simulation, relative to a starting structure. A stable RMSD value suggests the system has reached equilibrium and the binding is stable.

Radius of Gyration (Rg): Indicates the compactness of the protein structure. A stable Rg value suggests the protein is not undergoing major conformational changes or unfolding upon ligand binding. researchgate.net

MD simulations lasting for nanoseconds can confirm whether the key interactions (e.g., hydrogen bonds) observed in docking are maintained over time, thus validating the initial docking results and providing a more robust model of the binding event. researchgate.net

Aromaticity Indices and Their Correlation with Biological Activity

HOMA (Harmonic Oscillator Model of Aromaticity): This is a geometry-based index that evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values less than 1 indicate decreased aromaticity.

Bird's Index (I): Another geometry-based index that assesses the variation in bond lengths within a ring. Values closer to 100 signify higher aromaticity. mdpi.com

Studies on phenoxyacetic acid and its derivatives have shown that substituents on the aromatic ring can influence the π-electron system. For instance, the introduction of a chlorine atom into the phenoxyacetic acid ring can slightly decrease its aromaticity. mdpi.com Changes in the aromaticity of either the pyrrole or the phenoxy ring can modulate the electronic properties of the entire molecule, which in turn can affect its ability to interact with biological targets and thus influence its biological activity.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The future synthesis of (4-Pyrrol-1-yl-phenoxy)-acetic acid and its derivatives is likely to move beyond traditional methods, aiming for greater efficiency, sustainability, and molecular diversity. While classical approaches such as the Paal-Knorr synthesis for the pyrrole (B145914) ring and Williamson ether synthesis for the phenoxyacetic acid linkage are reliable, emerging methodologies offer significant advantages. eurekaselect.comresearchgate.net

One promising avenue is the use of flow chemistry . This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved purity, and enhanced safety. The multi-step synthesis of this compound could be streamlined into a continuous flow process, minimizing manual handling and enabling rapid library generation for screening purposes.

Another area of exploration is the development of greener synthetic routes . This could involve the use of more environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic systems that minimize waste. For instance, metal-catalyzed C-N and C-O cross-coupling reactions could be optimized to use earth-abundant metals and operate under milder conditions. eurekaselect.com

Furthermore, combinatorial chemistry approaches, facilitated by automated synthesis platforms, could be employed to generate a diverse library of this compound analogs. By systematically varying the substituents on both the pyrrole and phenyl rings, researchers can explore the structure-activity relationship (SAR) in a high-throughput manner.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Flow Chemistry | Increased efficiency, safety, and scalability. | Optimization of reaction conditions in a continuous-flow reactor. |

| Green Chemistry | Reduced environmental impact and waste generation. | Development of novel catalysts and use of sustainable solvents. |

| Combinatorial Synthesis | Rapid generation of diverse compound libraries. | High-throughput synthesis and screening of analogs. |

Integration of Advanced Biophysical Techniques for Binding Characterization

Understanding the molecular interactions of this compound with biological targets is crucial for its development in areas such as drug discovery. Future research will undoubtedly rely on a suite of advanced biophysical techniques to elucidate these interactions with high precision.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for quantifying the binding affinity and thermodynamics of small molecule-protein interactions. nih.govresearchgate.net These techniques can provide real-time data on association and dissociation rates (kinetics) as well as the enthalpic and entropic contributions to the binding event (thermodynamics).

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY, can identify the specific parts of the this compound molecule that are in close contact with a target protein. nih.gov This information is invaluable for understanding the binding mode and guiding further structural modifications.

X-ray crystallography remains the gold standard for obtaining high-resolution three-dimensional structures of small molecules bound to their protein targets. nih.gov A crystal structure of this compound in complex with a target protein would provide a detailed atomic-level picture of the binding interactions, paving the way for rational drug design.

| Biophysical Technique | Information Gained | Potential Application |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD). | Screening for binding to target proteins. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD) and thermodynamics (ΔH, ΔS). | Characterizing the driving forces of binding. |

| NMR Spectroscopy | Identification of binding epitopes. | Mapping the interaction surface. |

| X-ray Crystallography | High-resolution 3D structure of the complex. | Rational design of more potent analogs. |

Development of Advanced Computational Models for Predictive Research

Computational modeling is set to play an increasingly important role in accelerating the research and development of this compound. By leveraging the power of in silico methods, researchers can predict the properties and activities of this compound and its derivatives, thereby prioritizing experimental efforts.

Molecular docking simulations can be used to predict the preferred binding orientation of this compound within the active site of a target protein. patsnap.com These predictions can help to rationalize experimental binding data and guide the design of new analogs with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. patsnap.comcreative-biostructure.com Once a reliable QSAR model is established, it can be used to predict the activity of virtual compounds, allowing for the rapid screening of large chemical libraries.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound when bound to a target protein. These simulations can reveal how the compound affects the protein's conformational flexibility and can help to identify key interactions that contribute to binding stability.

| Computational Method | Predicted Property | Impact on Research |

| Molecular Docking | Binding mode and affinity. | Prioritization of compounds for synthesis and testing. |

| QSAR Modeling | Biological activity. | Virtual screening of large compound libraries. |

| Molecular Dynamics | Conformational dynamics and binding stability. | Understanding the mechanism of action at a dynamic level. |

Potential for Lead Optimization in Pre-Discovery Research

In the context of drug discovery, this compound could serve as a promising starting point or "lead" compound for optimization. The goal of lead optimization is to systematically modify the chemical structure of a lead compound to enhance its desirable properties, such as potency and selectivity, while minimizing undesirable ones. patsnap.comdanaher.com

A key strategy in lead optimization is Structure-Activity Relationship (SAR) analysis . patsnap.com This involves synthesizing and testing a series of analogs of this compound to understand how different structural modifications affect its biological activity. For example, researchers could explore the effects of adding various substituents to the pyrrole and phenyl rings.

Bioisosteric replacement is another important technique where a functional group in the lead compound is replaced with another group that has similar physical or chemical properties. patsnap.com In the case of this compound, the carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole, to potentially improve its pharmacokinetic properties.

The optimization process would also involve assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure that it has the potential to be a viable drug candidate.

| Optimization Strategy | Objective | Example Modification |

| SAR Analysis | To improve potency and selectivity. | Addition of substituents to the aromatic rings. |

| Bioisosteric Replacement | To enhance pharmacokinetic properties. | Replacement of the carboxylic acid with a tetrazole. |

| ADME Profiling | To assess drug-like properties. | In vitro and in vivo assays to measure metabolic stability and permeability. |

Emerging Applications in Agrochemical and Advanced Materials Science

Beyond its potential in the pharmaceutical arena, this compound and its derivatives could find applications in other fields, such as agrochemicals and materials science. The pyrrole moiety is present in a number of commercial pesticides, suggesting that this class of compounds may possess insecticidal or fungicidal properties. nih.govacs.org

In agrochemical research , derivatives of this compound could be screened for their activity against various plant pathogens and insect pests. The phenoxyacetic acid scaffold is also a well-known feature of many herbicides, raising the possibility of developing new herbicides with novel modes of action. wikipedia.org

In the realm of materials science , the aromatic and heterocyclic nature of this compound makes it an interesting building block for the synthesis of novel polymers and organic electronic materials. eurekaselect.combenthamdirect.com For instance, it could be polymerized to create conductive polymers with potential applications in sensors, organic light-emitting diodes (OLEDs), and solar cells. The carboxylic acid group also provides a convenient handle for grafting the molecule onto surfaces to create functionalized materials with tailored properties.

| Field of Application | Potential Use | Key Structural Feature |

| Agrochemicals | Insecticides, fungicides, herbicides. | Pyrrole and phenoxyacetic acid moieties. |

| Materials Science | Conductive polymers, functionalized surfaces. | Aromatic and heterocyclic rings, carboxylic acid group. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Pyrrol-1-yl-phenoxy)-acetic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves three stages:

Alkylation : React 4-hydroxyphenylacetic acid with a pyrrole derivative (e.g., 1-bromopyrrole) under basic conditions (K₂CO₃/DMF) to form the phenoxy-pyrrole intermediate.

Acid activation : Use chloroacetic acid or its chloride to introduce the acetic acid moiety via nucleophilic substitution.

Hydrolysis : Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

- Optimization : Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate). Maintain inert atmosphere (N₂) to prevent oxidation of the pyrrole ring. Adjust stoichiometry (1:1.2 molar ratio of phenol to pyrrole derivative) to maximize yield (typically 65–75%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical workflow :

- NMR : Confirm the presence of pyrrole protons (δ 6.2–6.5 ppm, aromatic) and acetic acid methylene group (δ 4.2–4.5 ppm) in ¹H NMR. Use ¹³C NMR to verify carbonyl resonance (δ 170–175 ppm).

- FT-IR : Identify key functional groups: C=O stretch (~1700 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and O-H (broad ~2500–3300 cm⁻¹ for carboxylic acid).

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 40:60) with UV detection at 254 nm .

Q. What solvent systems are suitable for improving the solubility of this compound in biological assays?

- Strategies :

- pH adjustment : Dissolve in aqueous buffers (PBS, pH 7.4) by deprotonating the carboxylic acid group.

- Co-solvents : Use DMSO (≤5% v/v) or ethanol (≤10% v/v) to enhance solubility in hydrophobic media.

- Surfactants : Add polysorbate-80 (0.1–0.5%) for cell-based studies to prevent aggregation.

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding studies involving this compound derivatives?

- Case study : Discrepancies in adrenergic receptor affinity (e.g., α₁ vs. β₂ selectivity) may arise from:

- Impurities : Trace by-products (e.g., unreacted pyrrole) can interfere with assays. Validate compound purity via LC-MS.

- Stereochemical factors : Check for racemization at the acetic acid chiral center using chiral HPLC.

- Buffer effects : Test binding in varying ionic strengths (e.g., 50–150 mM NaCl) to assess electrostatic interactions.

- Resolution : Perform competitive radioligand binding assays (³H-prazosin for α₁, ³H-CGP 12177 for β₂) with rigorous negative controls .

Q. What computational approaches are effective for predicting the pharmacological profile of this compound analogs?

- Workflow :

Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Prioritize poses with hydrogen bonding to conserved residues (e.g., Asp113 in α₁-adrenergic receptors).

QSAR modeling : Train models on datasets of phenoxyacetic acid derivatives (IC₅₀ values) using descriptors like LogP, polar surface area, and H-bond donor count.

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Crystallization protocols :

- Solvent screening : Test slow evaporation in ethanol/water (7:3) or acetonitrile/dichloromethane (1:1).

- Temperature gradients : Use a thermal cycler (4°C → 25°C) to induce nucleation.

- Additives : Introduce 1–2% (v/v) glycerol to stabilize crystal lattices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.